molecular formula C12H10ClNO B6414626 2-(3-Chloro-4-methylphenyl)-4-hydroxypyridine, 95% CAS No. 1261962-46-2

2-(3-Chloro-4-methylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6414626
CAS RN: 1261962-46-2
M. Wt: 219.66 g/mol
InChI Key: YCQLQLLDQKNOMY-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-4-hydroxypyridine, 95% (2-CMPH-95) is a chemical compound that has been widely studied in the scientific community due to its various applications in research and laboratory experiments. The compound is a white crystalline solid with a melting point of 129-130°C and a boiling point of 300°C. It is soluble in water, ethanol, and methanol and is insoluble in ether and benzene. It is also known as 4-chloro-2-methylphenyl-4-hydroxypyridine and is represented by the chemical formula C8H8ClNO.

Mechanism of Action

The exact mechanism of action of 2-CMPH-95 is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-CMPH-95 has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, the compound has been found to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-CMPH-95 has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also stable and soluble in a variety of solvents, making it suitable for use in a wide range of experiments.
However, there are some limitations to using 2-CMPH-95 in laboratory experiments. It is not very soluble in organic solvents, and it can react with other compounds in the presence of light and oxygen. In addition, the compound is toxic if ingested and can cause skin irritation when it comes into contact with the skin.

Future Directions

There are many potential future directions for the use of 2-CMPH-95 in scientific research. For example, further research could be conducted to explore the compound’s potential applications in medicine and agriculture. In addition, further studies could be done to better understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to explore the use of 2-CMPH-95 as a catalyst in chemical reactions.

Synthesis Methods

2-CMPH-95 can be synthesized through a Sandmeyer reaction using 4-chloro-2-methylphenyl bromide and sodium hydroxide. The reaction yields a dibromide intermediate, which is then treated with hydroxypyridine to form 2-CMPH-95. The reaction is typically carried out in aqueous solution in an inert atmosphere such as nitrogen or argon.

Scientific Research Applications

2-CMPH-95 is used in scientific research for a variety of purposes. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other compounds, such as 5-fluorouracil, a chemotherapy drug. It is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. In addition, the compound has been studied for its potential applications in the fields of medicine and agriculture.

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)12-7-10(15)4-5-14-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQLQLLDQKNOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)C=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692586
Record name 2-(3-Chloro-4-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-methylphenyl)-4-hydroxypyridine

CAS RN

1261962-46-2
Record name 2-(3-Chloro-4-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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